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In-Depth Technical Guide: Ethyl 1-(pyridin-4-
yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a heterocyclic organic compound of

significant interest in medicinal chemistry and drug development. While not readily available as

a stock chemical, its synthesis is achievable through established methodologies. This scaffold

serves as a crucial intermediate in the development of potent and selective inhibitors targeting

key enzymes in epigenetic regulation, most notably Lysine-Specific Demethylase 1 (LSD1).

This guide provides a comprehensive overview of its commercial availability, synthesis,

physicochemical properties, and its application in the context of LSD1 inhibition, a promising

avenue for cancer therapy.

Commercial Availability
Direct commercial availability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is highly

limited. An extensive search of chemical supplier databases reveals that the compound is not a

standard catalog item. Only a single supplier, BLD Pharm, lists the dihydrochloride salt form,
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albeit without an associated CAS number or detailed technical data, and notes that it requires

cold-chain transportation.[1]

Researchers seeking to work with this molecule will likely need to perform a custom synthesis

or source it from a specialized chemical synthesis provider. The primary starting material for its

synthesis, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate), is, in contrast,

widely available from numerous suppliers.

Table 1: Commercial Availability of Key Compounds

Compound Name CAS Number
Typical
Commercial
Availability

Notes

Ethyl 1-(pyridin-4-

yl)piperidine-4-

carboxylate

N/A
Very Limited / Custom

Synthesis

Dihydrochloride salt

listed by one supplier

without a CAS

number.

Ethyl isonipecotate

(Ethyl 4-

piperidinecarboxylate)

1126-09-6 Widely Available

Common starting

material for synthesis.

[2][3][4][5]

4-Chloropyridine

hydrochloride
7379-35-3 Widely Available

Common coupling

partner for synthesis.

Physicochemical and Spectroscopic Data
Due to its nature as a synthetic intermediate, detailed physicochemical data for Ethyl 1-
(pyridin-4-yl)piperidine-4-carboxylate is not available in public databases. However, data for

the key starting material, Ethyl isonipecotate, is well-documented and provided below for

reference.

Table 2: Physicochemical Properties of Ethyl Isonipecotate (CAS 1126-09-6)
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Property Value Reference(s)

Molecular Formula C₈H₁₅NO₂ [5]

Molecular Weight 157.21 g/mol [4][5]

Appearance
Clear colorless to slightly

brown liquid
[3][4]

Boiling Point 204 °C [3][4]

Density 1.02 g/mL at 25 °C [3][4]

Refractive Index (n20/D) 1.459 [3][4]

Solubility Miscible with water [4]

Storage Temperature
Room temperature, under inert

atmosphere
[3][4]

Spectroscopic data for the final product would need to be generated upon synthesis and

purification. For reference, the ¹H NMR and mass spectrometry data for the starting Ethyl

isonipecotate are available.[2][6]

Synthesis and Experimental Protocols
The primary route to synthesize Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is through the

N-arylation of Ethyl isonipecotate. This reaction typically involves the coupling of the secondary

amine of the piperidine ring with a halogenated pyridine, such as 4-chloropyridine. While a

specific protocol isolating the ethyl ester is not explicitly detailed in the surveyed literature, a

procedure for the synthesis of the corresponding carboxylic acid provides a clear and

adaptable methodology.[7] The target ethyl ester is the intermediate product before the final

saponification (hydrolysis) step.

Key Synthetic Reaction: N-Arylation
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Reactants Reaction Conditions

Ethyl Isonipecotate
(CAS: 1126-09-6)

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

 N-Arylation

4-Chloropyridine HCl
(CAS: 7379-35-3)

Base
(e.g., Triethylamine)

Solvent
(e.g., Ethanol/Water)

Heat
(e.g., 150°C in sealed tube)

Click to download full resolution via product page

Caption: General schematic for the N-arylation synthesis.

Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of the corresponding carboxylic acid and is

intended to yield the target ethyl ester by omitting the final hydrolysis step.[7]

Materials:

Ethyl isonipecotate (1.0 eq)

4-Chloropyridine hydrochloride (1.0-1.2 eq)

Triethylamine (2.5-3.0 eq)

Anhydrous Ethanol

Deionized Water

Sealed reaction tube or pressure vessel

Procedure:

To a pressure-rated sealed tube, add 4-Chloropyridine hydrochloride and dissolve it in a

mixture of ethanol and water (e.g., 1:3 v/v).
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Add triethylamine to the solution to act as a base, neutralizing the hydrochloride and

facilitating the reaction.

Add Ethyl isonipecotate to the reaction mixture.

Seal the tube securely and heat the reaction mixture to 150°C. Maintain this temperature

with stirring for approximately 96 hours.

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to

determine the point of maximum conversion to the desired product before significant

hydrolysis to the carboxylic acid occurs.

Once the reaction is complete, cool the vessel to room temperature.

Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced

pressure.

The remaining aqueous solution can be basified (e.g., with Na₂CO₃) and extracted with an

organic solvent such as ethyl acetate or dichloromethane.

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter,

and concentrate under reduced pressure to yield the crude product.

Purify the crude Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate using flash column

chromatography on silica gel.

Note: Optimization of reaction time and temperature may be necessary to maximize the yield of

the ethyl ester and minimize the formation of the hydrolyzed carboxylic acid byproduct.

Application in Drug Development: LSD1 Inhibition
The 1-(pyridin-4-yl)piperidine scaffold is a key pharmacophore in the design of potent,

reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8][9] LSD1 is a flavin-dependent

monoamine oxidase that plays a critical role in epigenetics by demethylating histone H3 at

lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[8][10]

Overexpression of LSD1 is implicated in various cancers, including acute myeloid leukemia

(AML) and small cell lung cancer (SCLC), making it a high-value therapeutic target.[11][12][13]
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Inhibitors containing the Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate-derived core function

by competing with the histone substrate for the active site of the enzyme.

Signaling Pathway and Mechanism of Action
LSD1 is a component of several transcriptional repressor complexes, including the CoREST

complex. By removing methyl groups from H3K4me1/2, LSD1 facilitates transcriptional

repression. Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes,

promoting cell differentiation and apoptosis in cancer cells.

Gene RegulationEnzyme Action
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Caption: Mechanism of LSD1 inhibition by pyridine-piperidine scaffolds.

Experimental Workflow for Inhibitor Screening
The development and evaluation of novel LSD1 inhibitors derived from this scaffold typically

follow a structured workflow, from initial synthesis to biological evaluation.
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Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
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Caption: Workflow for development of LSD1 inhibitors.
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Potent inhibitors developed from this core structure have demonstrated IC₅₀ values in the low

nanomolar range against LSD1 and exhibit high selectivity over related monoamine oxidases

(MAO-A and MAO-B).[9][11] Furthermore, these compounds have shown significant anti-

proliferative activity in various cancer cell lines.[13]

Conclusion
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, while not a readily available reagent,

represents a valuable and synthetically accessible building block for modern drug discovery. Its

central role in the architecture of potent LSD1 inhibitors underscores its importance for

researchers in oncology and epigenetics. This guide provides the foundational knowledge

required to synthesize, characterize, and strategically employ this compound in the

development of next-generation therapeutics targeting epigenetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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